molecular formula C11H15NO3 B015337 Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 18818-25-2

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B015337
CAS No.: 18818-25-2
M. Wt: 209.24 g/mol
InChI Key: ICSYWXKWNBYRGB-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • DNA Binding Agent : A derivative, Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, shows potential as a DNA binding agent due to its antiparallel β-sheet arrangement and strong hydrogen bonding (Yao, Yi, Zhou, & Xiong, 2013).

  • Stereoselective Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a novel method significant for the synthesis of RWJ-53308, has been developed (Zhong et al., 1999).

  • Antimicrobial and Antiproliferative Activity : Synthesized 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives show better antiproliferative and in vitro antimicrobial activity against various microorganisms (Božić et al., 2017).

  • Biological Activities : Novel methods for synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, which have potential biological activities, have been presented (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

  • Antimicrobial Agent : New pyrrole chalcone derivatives exhibit significant antimicrobial activity, making them suitable for the development of new therapeutic tools (Hublikar et al., 2019).

  • Nonsteroidal Progesterone Receptor Modulator : A novel nonsteroidal progesterone receptor modulator was synthesized using a combination of N,N-dimethyl formamide and solid inorganic base potash, providing a selective pyrrole ring N-methylation reaction (Xiao Yong-mei, 2013).

  • Anticonvulsant and Antinociceptive Activity : New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones were identified, with one compound showing the most favorable properties (Kamiński et al., 2016).

Future Directions

Pyrrole and its derivatives are a potential source of biologically active compounds and are found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” could also be a subject of future research.

Properties

IUPAC Name

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYWXKWNBYRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441412
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-25-2
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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